4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide
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Overview
Description
4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound features a benzamide core with two 4-chlorophenyl groups and methoxy substituents, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with methoxybenzaldehyde under specific conditions to form the intermediate, which is then further reacted with benzamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing groups, while reduction could produce simpler derivatives .
Scientific Research Applications
4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl phenyl ether: Shares the 4-chlorophenyl group but differs in its overall structure and properties.
4-chlorobenzophenone: Another compound with a 4-chlorophenyl group, used in different applications.
Uniqueness
What sets 4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
393544-15-5 |
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Molecular Formula |
C28H22Cl2N2O3 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C28H22Cl2N2O3/c29-24-9-1-21(2-10-24)18-34-26-13-5-20(6-14-26)17-31-32-28(33)23-7-15-27(16-8-23)35-19-22-3-11-25(30)12-4-22/h1-17H,18-19H2,(H,32,33)/b31-17+ |
InChI Key |
OYEONETYVUPYCE-KBVAKVRCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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